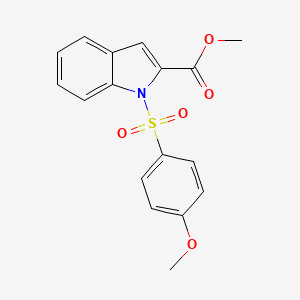![molecular formula C20H18ClN B14311943 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline CAS No. 116690-73-4](/img/structure/B14311943.png)
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step reactions. One common method includes the condensation of o-aminoaryl ketones with carbonyl compounds in the presence of catalysts like PEG-SO3H in aqueous media . This method is efficient and environmentally friendly, yielding high-purity products.
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds potential candidates for anticancer drugs .
Comparison with Similar Compounds
Similar Compounds
2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Similar structure but with an additional chlorine atom.
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: Similar core structure but with different substituents.
Uniqueness
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the chlorine atom can enhance its interaction with biological targets, making it a valuable compound for further research .
Properties
CAS No. |
116690-73-4 |
|---|---|
Molecular Formula |
C20H18ClN |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
InChI |
InChI=1S/C20H18ClN/c21-15-11-12-19-17(13-15)20(14-7-3-1-4-8-14)16-9-5-2-6-10-18(16)22-19/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |
InChI Key |
HBNZDGCXVZUAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(C=CC(=C3)Cl)N=C2CC1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


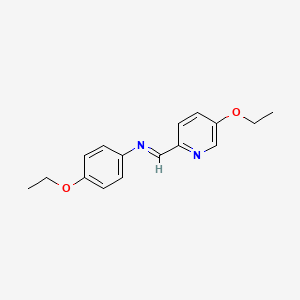

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
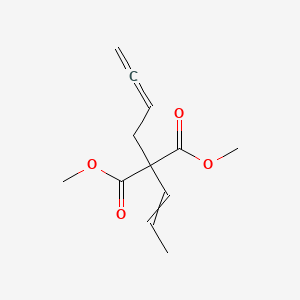
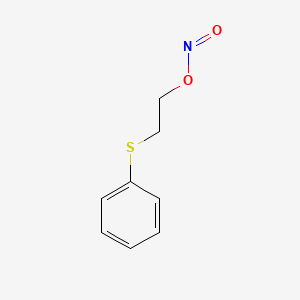

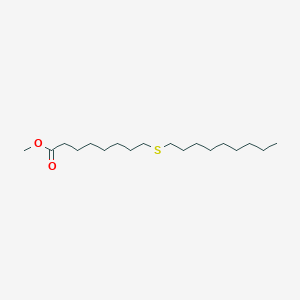
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
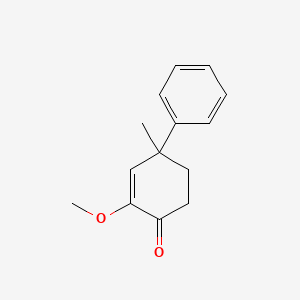
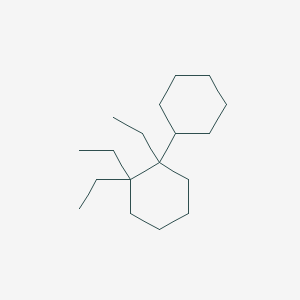
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)
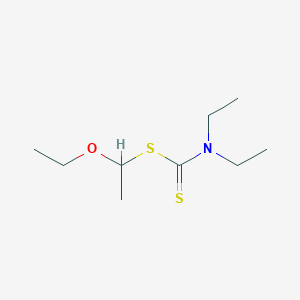
![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
